(S)-N,N-Diethyl-3,3-dimethyl-1,2-butanediamine
Overview
Description
(S)-N,N-Diethyl-3,3-dimethyl-1,2-butanediamine, commonly known as DEDB or L-694,247, is a chiral diamine compound that has been extensively studied for its potential use in pharmaceutical and medicinal chemistry. It was first synthesized in the early 1990s and has since gained attention for its unique properties and potential therapeutic applications.
Mechanism of Action
DEDB acts as a competitive inhibitor of the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which is believed to be the mechanism of action for SSRIs.
Biochemical and Physiological Effects:
Studies have shown that DEDB has a high affinity for the serotonin transporter and can effectively inhibit serotonin reuptake. This leads to an increase in serotonin levels in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
DEDB has several advantages for use in lab experiments. It is a highly selective ligand for the serotonin transporter, making it a useful tool for studying the role of serotonin in the brain. However, DEDB is a chiral compound, which can complicate experiments and require the use of enantiopure samples.
Future Directions
There are several potential future directions for research on DEDB. One area of interest is the development of new antidepressant drugs based on the structure of DEDB. Additionally, further studies are needed to fully understand the mechanism of action of DEDB and its potential use in treating other neurological disorders. Finally, research on the synthesis of enantiopure DEDB and its derivatives may lead to new insights into the role of chirality in drug development.
Scientific Research Applications
DEDB has been studied extensively for its potential use as a ligand in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of drugs commonly used to treat depression and anxiety disorders. DEDB has been shown to have high affinity and selectivity for the serotonin transporter, making it a promising candidate for the development of new antidepressant drugs.
properties
IUPAC Name |
(2S)-1-N,1-N-diethyl-3,3-dimethylbutane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-6-12(7-2)8-9(11)10(3,4)5/h9H,6-8,11H2,1-5H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWWTQEYGSYFZ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@H](C(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N,N-Diethyl-3,3-dimethyl-1,2-butanediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.